N-Oxodecyl meglumine
Overview
Description
N-Oxodecyl meglumine: is a biochemical reagent widely used in life science research. It is known for its role as a biological material or organic compound. The compound has a molecular formula of C17H35NO6 and a molecular weight of 349.46 . It is also referred to as 1-[Decanoyl (methyl)amino]-1-deoxy-D-glucitol .
Mechanism of Action
Target of Action
N-Oxodecyl meglumine, also known as Decanoyl N-methylglucamide, is a biochemical reagent . It is primarily used as a biological material or organic compound for life science related research
Mode of Action
It is known to be a nonionic detergent used in lysis buffers . This suggests that it may interact with biological membranes, disrupting their structure and allowing for the release of intracellular components.
Pharmacokinetics
It is known that the compound can be analyzed using reverse phase (rp) hplc method .
Result of Action
As a detergent, it likely disrupts the lipid bilayer of cell membranes, leading to cell lysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of glycine can affect the surface activity and micellar properties of N-Decanoyl-N-methylglucamide . Additionally, factors such as temperature and salt concentration can influence the self-assembly, hydration, and structures of N-decanoyl-N-methylglucamide in dilute solution .
Biochemical Analysis
Biochemical Properties
N-Oxodecyl meglumine plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It interacts with various enzymes, proteins, and other biomolecules by disrupting lipid bilayers and forming micelles. This interaction facilitates the extraction and purification of membrane proteins, which are otherwise difficult to study due to their hydrophobic nature. The compound’s non-ionic nature ensures minimal interference with the protein’s native structure and function .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by altering cell membrane integrity and permeability. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of membrane-bound receptors and enzymes. For instance, it can enhance the uptake of certain molecules by increasing membrane fluidity and permeability .
Molecular Mechanism
The mechanism of action of this compound involves its ability to disrupt lipid bilayers and form micelles. This disruption allows the compound to solubilize membrane proteins and other hydrophobic molecules. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Its non-ionic nature ensures that it does not denature proteins, making it an ideal reagent for studying membrane proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its solubilizing properties for extended periods, although some degradation may occur under extreme conditions. The compound’s stability ensures consistent results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively solubilize membrane proteins without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including cell membrane disruption and cytotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration, indicating the importance of optimizing dosage for specific applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation, affecting metabolic flux and metabolite levels. The compound’s ability to modulate membrane fluidity and permeability can influence the activity of membrane-bound enzymes, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transporters and binding proteins. Its non-ionic nature allows it to traverse cell membranes easily, facilitating its accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as concentration, temperature, and the presence of other molecules .
Subcellular Localization
This compound is primarily localized in the cell membrane and associated organelles. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. The compound’s ability to solubilize membrane proteins makes it a valuable tool for studying the structure and function of membrane-bound organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Oxodecyl meglumine can be synthesized through a reaction involving decanoic acid and N-methylglucamine. The reaction typically involves the formation of an amide bond between the carboxyl group of decanoic acid and the amine group of N-methylglucamine . The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Oxodecyl meglumine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-Oxodecyl meglumine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a component in buffer solutions.
Medicine: this compound is explored for its potential therapeutic applications and as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including detergents and emulsifiers.
Comparison with Similar Compounds
- N-Decanoyl-N-methylglucamine
- N-Decylglucamine
- N-Dodecylglucamine
Comparison: N-Oxodecyl meglumine is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Compared to similar compounds, it has a higher solubility in water and a lower melting point . These properties make it particularly suitable for applications in aqueous environments and at lower temperatures .
Properties
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3/t13-,14+,16+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWKZHPREXJQGR-XOSAIJSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075027 | |
Record name | N-Oxodecyl meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85261-20-7 | |
Record name | Decanoyl N-methylglucamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85261-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoyl-N-methylglucamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Oxodecyl meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxodecyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECANOYL N-METHYLGLUCAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q27ZA5M8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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